molecular formula C11H14F4N2O2 B13250286 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol

Cat. No.: B13250286
M. Wt: 282.23 g/mol
InChI Key: HKGKQBMZRYSCHE-UHFFFAOYSA-N
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Description

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol ( 2060056-84-8) is a chemical compound with the molecular formula C 11 H 14 F 4 N 2 O 2 and a molecular weight of 282.23 g/mol . It is of significant interest in medicinal chemistry research, particularly in the field of epigenetics, due to its incorporation of a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety . This group has been identified as a potent, selective, and mechanism-based inhibitor of Histone Deacetylase 6 (HDAC6) . Unlike traditional hydroxamic acid-based inhibitors, which can have limitations due to genotoxic potential, the DFMO group represents a novel zinc-binding group with an improved safety profile . Researchers have found that DFMO-based inhibitors exhibit remarkable selectivity for HDAC6, with potency often exceeding that against other HDAC isoforms by more than 10,000-fold . This high selectivity is crucial for developing targeted therapies with reduced risk of off-target effects. The mechanism of action is particularly intriguing. DFMOs are not simple competitive inhibitors; they act as slow-binding, mechanism-based inactivators . Upon entering the active site of HDAC6, the difluoromethyl-1,3,4-oxadiazole ring undergoes an enzyme-catalyzed transformation. Evidence suggests a zinc-bound water molecule attacks the ring, leading to ring opening and the formation of a deprotonated difluoroacetylhydrazide species as the active inhibitory entity . This species coordinates strongly with the zinc ion in the HDAC6 active site and binds tightly in the P571 pocket, resulting in an essentially irreversible inhibition . Given this mechanism, your compound serves as a valuable chemical building block for researchers designing and synthesizing novel HDAC6-targeting probes and potential therapeutics. Inhibition of HDAC6 is being investigated for a wide range of conditions, including oncological diseases (often in combination with proteasome inhibitors), neurodegenerative disorders like Alzheimer's and Parkinson's disease, and autoimmune diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14F4N2O2

Molecular Weight

282.23 g/mol

IUPAC Name

1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-4,4-difluorocyclohexan-1-ol

InChI

InChI=1S/C11H14F4N2O2/c1-9(12,13)8-16-7(19-17-8)6-10(18)2-4-11(14,15)5-3-10/h18H,2-6H2,1H3

InChI Key

HKGKQBMZRYSCHE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=N1)CC2(CCC(CC2)(F)F)O)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol typically involves multiple stepsThe reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Scientific Research Applications of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol

This compound is a compound of interest in chemistry due to its structural features, with potential applications across various scientific disciplines. It contains a cyclohexanol core substituted with difluoroethyl and oxadiazole groups, which contribute to its chemical properties.

Applications Overview

  • Chemistry this compound serves as a building block in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.
  • Biology The unique structure of this compound allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
  • Industry This compound can be used in the production of materials with specific properties, such as polymers or coatings.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidizing agents like potassium permanganate or chromium trioxide can facilitate oxidation, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction Reduction reactions, often using hydrogen gas in the presence of a catalyst like palladium, can convert the compound into alcohols or amines.
  • Substitution Nucleophilic substitution reactions can occur, where the difluoroethyl group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The resulting products depend on the reaction type and the reagents used.

Oxadiazoles as Potential Bioactive Agents

Mechanism of Action

The mechanism by which 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl and oxadiazole groups can form specific interactions with these targets, modulating their activity and leading to desired biological or chemical outcomes .

Comparison with Similar Compounds

Similar compounds include those with difluoroethyl or oxadiazole groups, such as:

The uniqueness of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-difluorocyclohexan-1-ol (CAS No. 2060056-84-8) is a novel oxadiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄F₄N₂O₂
  • Molecular Weight : 282.23 g/mol
  • Structure : The compound features a cyclohexanol moiety substituted with difluoroethyl and oxadiazole groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in modulating enzyme activity and influencing signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.
  • Anti-inflammatory Effects : The structure suggests possible modulation of inflammatory pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria using the agar disk diffusion method .

CompoundActivity TypeTested StrainsResults
This compoundAntibacterialE. coli, S. aureusModerate
Related OxadiazolesAntifungalAspergillus nigerLimited

Case Studies

A study published in Annales Pharmaceutiques Françaises investigated the synthesis and biological evaluation of various oxadiazole derivatives. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced antibacterial potency against resistant strains .

Structure-Activity Relationship (SAR)

The SAR analysis of oxadiazoles has revealed that:

  • Substituents on the Oxadiazole Ring : Modifications can lead to increased lipophilicity and improved cell permeability.
  • Cyclohexanol Moiety : Enhances binding affinity to target enzymes.

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole ring in this compound?

Answer: The 1,2,4-oxadiazole core can be synthesized via cyclization reactions between amidoximes and activated carbonyl derivatives (e.g., carboxylic acid derivatives). Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves yield and reduces side reactions compared to conventional heating . For fluorinated substituents, ensure anhydrous conditions to prevent hydrolytic degradation. Purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the oxadiazole intermediate before functionalization.

Basic: How can researchers characterize the stereoelectronic effects of the difluoroethyl and cyclohexanol groups?

Answer: Use DFT calculations (B3LYP/6-31G* level) to map electron density distributions and assess substituent effects on the oxadiazole ring’s aromaticity. Experimentally, solvatochromic studies in solvents of varying polarity (e.g., hexane to DMSO) combined with UV-Vis spectroscopy can reveal polarity-dependent electronic transitions . Compare results to non-fluorinated analogs to isolate fluorine’s inductive effects.

Advanced: How to resolve contradictions in reported NMR spectral data for fluorinated cyclohexanol derivatives?

Answer: Discrepancies often arise from conformational flexibility and fluorine’s strong anisotropic effects. Use VT-NMR (variable-temperature NMR, −40°C to 60°C) to freeze rotamers and assign signals accurately. For ¹⁹F NMR, reference against CFCl₃ and ensure deuterated solvents (e.g., CDCl₃) are rigorously dried. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced: What methodologies are suitable for assessing hydrolytic stability of the difluoroethyl-oxadiazole moiety?

Answer: Conduct accelerated stability studies in buffered solutions (pH 1–10, 37–60°C) with LC-MS monitoring. Fluorine’s electron-withdrawing effects typically enhance resistance to hydrolysis, but steric crowding near the oxadiazole ring may counteract this. Compare degradation kinetics to non-fluorinated analogs to isolate structural contributions .

Basic: What analytical techniques are prioritized for purity assessment?

Answer: Employ HPLC-UV/HRMS (high-resolution mass spectrometry) with a C18 column (acetonitrile/water gradient) to detect impurities. Fluorinated compounds often require longer retention times due to hydrophobicity. Quantify residual solvents via GC-MS and confirm elemental composition using combustion analysis (C, H, N) .

Advanced: How to design experiments to probe the compound’s potential as a hydrogen-bond donor/acceptor in supramolecular systems?

Answer: Use X-ray crystallography to map hydrogen-bonding networks in co-crystals with complementary partners (e.g., pyridine derivatives). Complement with IR spectroscopy (stretching frequencies 3200–3500 cm⁻¹ for OH/NH) and DFT-based molecular electrostatic potential (MEP) surfaces to predict interaction sites .

Basic: What safety precautions are critical during handling of fluorinated oxadiazoles?

Answer: Fluorinated compounds may release HF under harsh conditions. Use PPE (gloves, goggles) and work in a fume hood. Store under inert atmosphere (argon) at −20°C to prevent moisture ingress. Monitor air quality with fluoride-specific sensors during scale-up reactions .

Advanced: How to address discrepancies between computational predictions and experimental solubility data?

Answer: Re-evaluate solvent parameters in COSMO-RS models to account for fluorine’s unique solvation behavior. Experimentally, perform phase solubility analysis (e.g., shake-flask method) in biorelevant media (PBS, FaSSIF) and correlate with LogP values (measured via octanol-water partitioning) .

Basic: What strategies optimize yield in the final step (cyclohexanol functionalization)?

Answer: Employ Mitsunobu conditions (DIAD, PPh₃) for stereospecific etherification of the cyclohexanol. For fluorinated substrates, replace traditional alcohols with fluorinated analogs (e.g., hexafluoroisopropanol) to improve coupling efficiency. Monitor reaction progress via TLC (silica gel, UV-active spots) .

Advanced: How to evaluate the compound’s metabolic stability in vitro?

Answer: Use hepatic microsomal assays (human or rat) with NADPH cofactor, quantifying parent compound depletion via LC-MS/MS over 60 min. Fluorine atoms typically reduce CYP450-mediated oxidation, but adjacent electron-rich moieties (e.g., oxadiazole) may counteract this effect. Compare half-lives to non-fluorinated controls .

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